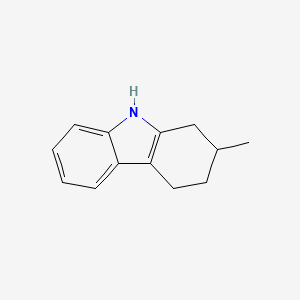

2-Methyl-2,3,4,9-tetrahydro-1h-carbazole

Overview

Description

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with the molecular formula C13H15N It is a derivative of carbazole, featuring a partially saturated tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the desired tetrahydrocarbazole derivative . The reaction typically requires glacial acetic acid and concentrated hydrochloric acid as catalysts, and the reaction mixture is heated to reflux .

Another method involves the regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The choice of oxidant and reaction conditions can significantly influence the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into fully saturated derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

Oxidation Products: 2,3,4,9-tetrahydro-1H-carbazol-1-ones, 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.

Substitution Products: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Pharmaceutical Applications

1. CRTH2 Receptor Antagonism

One of the most significant applications of 2-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives is as antagonists of the CRTH2 receptor. This receptor plays a critical role in various allergic and inflammatory conditions. The compound has been investigated for its potential in treating:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Dermatitis

- Rheumatoid arthritis

- Inflammatory bowel disease .

The pharmacological efficacy of these compounds stems from their ability to block the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor, which is implicated in the pathophysiology of these diseases. Clinical studies have shown that while these medications can alleviate symptoms, they do not provide a permanent cure, necessitating ongoing treatment .

2. Antitumor Activity

Research has also highlighted the antitumor properties of tetrahydrocarbazole derivatives. Compounds such as ellipcitine have shown promising results in preclinical studies for their ability to inhibit tumor growth. The structural modifications in tetrahydrocarbazoles enhance their interaction with biological targets involved in cancer progression .

3. Biotransformation Studies

Recent studies have focused on the biotransformation of this compound by bacterial strains. For instance, Ralstonia sp. strain SBUG 290 has been shown to metabolize this compound into various hydroxylated products. This biotransformation pathway is significant for understanding the environmental degradation of carbazole derivatives and their potential toxicity .

Synthesis Applications

1. Green Synthesis Methods

The synthesis of this compound has been optimized using environmentally friendly methods. Recent advancements include:

- Microwave-assisted synthesis : This technique allows for rapid synthesis under controlled conditions, leading to higher yields and reduced reaction times.

- Ionic liquid catalysis : The use of 1-butyl-3-methylimidazolium tetrafluoroborate as a catalyst has proven effective in synthesizing tetrahydrocarbazoles with minimal environmental impact .

These methods not only improve yield but also align with green chemistry principles by reducing waste and energy consumption.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological pathways, leading to its observed activities .

Comparison with Similar Compounds

Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazole: A parent compound with similar structural features but lacking the methyl group at the 2-position.

1,2,3,4-Tetrahydrocarbazole: Another derivative with a fully saturated ring system.

9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A closely related compound with a methyl group at the 9-position and a carbonyl group at the 1-position.

Uniqueness

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the methyl group at the 2-position can affect the compound’s electronic properties and steric interactions, making it distinct from other tetrahydrocarbazole derivatives.

Biological Activity

2-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a carbazole core with a methyl group at the 2-position. Its molecular formula is with a molar mass of approximately 185.24 g/mol. The compound's unique structure contributes to its biological activity by allowing it to interact with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has been shown to inhibit cancer cell growth through various mechanisms. For instance, it can modulate pathways involving YAP1/TAZ in bladder cancer cells, leading to reduced cell viability both in vitro and in mouse xenograft models .

- Antimicrobial Properties : Studies have demonstrated that derivatives of the carbazole structure possess significant antimicrobial activity. The compound's ability to disrupt microbial cell functions makes it a candidate for further exploration in treating infections .

Anticancer Studies

One notable study focused on the compound's effect on bladder cancer. The research identified N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA) as an effective inhibitor of bladder cancer progression. DMPCA was found to induce phosphorylation of LATS1 and inhibit YAP1/TAZ signaling pathways . This suggests that modifications to the carbazole structure can enhance its anticancer properties.

Antimicrobial Research

In another study investigating the antimicrobial properties of carbazole derivatives, several compounds were synthesized and tested for their efficacy against various bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial activity, highlighting the potential for developing new antimicrobial agents based on the carbazole scaffold .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Properties

IUPAC Name |

2-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-5,9,14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYGNOPLZQAFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-54-0 | |

| Record name | NSC10086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.